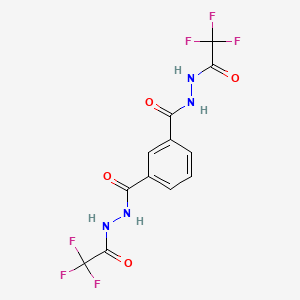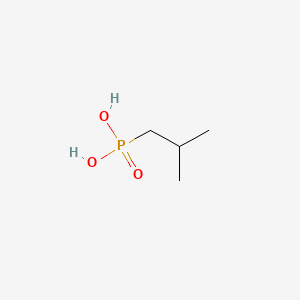
N'~1~,N'~3~-bis(trifluoroacetyl)benzene-1,3-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl groups attached to a benzene ring, making it highly reactive and useful in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE typically involves the reaction of benzene-1,3-dicarbohydrazide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE involves the interaction of its trifluoroacetyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, resulting in modifications that affect their function. The compound’s reactivity is attributed to the electron-withdrawing nature of the trifluoroacetyl groups, which enhances its electrophilic properties .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoroacetoxy)iodo benzene: Another compound with trifluoroacetyl groups, used in similar applications.
Bis(trimethylsilyl)trifluoroacetamide: Used as a derivatizing agent in analytical chemistry.
Uniqueness
N’1,N’3-BIS(2,2,2-TRIFLUOROACETYL)BENZENE-1,3-DICARBOHYDRAZIDE is unique due to its specific structure, which allows for versatile reactivity and applications in various fields. Its ability to form stable covalent bonds with biomolecules makes it particularly valuable in biological and medical research .
Propiedades
Fórmula molecular |
C12H8F6N4O4 |
|---|---|
Peso molecular |
386.21 g/mol |
Nombre IUPAC |
1-N',3-N'-bis(2,2,2-trifluoroacetyl)benzene-1,3-dicarbohydrazide |
InChI |
InChI=1S/C12H8F6N4O4/c13-11(14,15)9(25)21-19-7(23)5-2-1-3-6(4-5)8(24)20-22-10(26)12(16,17)18/h1-4H,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
Clave InChI |
GUYQIWDMIZCGCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)NNC(=O)C(F)(F)F)C(=O)NNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)





![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)

